molecular formula C4H5BrN2O2 B147379 Hydrouracil, 5-bromo- CAS No. 1193-76-6

Hydrouracil, 5-bromo-

Cat. No. B147379
CAS RN: 1193-76-6
M. Wt: 193 g/mol
InChI Key: ZCDARRSUPCSLRW-UHFFFAOYSA-N
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Description

Hydrouracil, 5-bromo- (HUBr) is an important chemical compound that has been studied extensively for its many uses in scientific research. HUBr is a colorless, water-soluble, crystalline solid that is widely used as a reagent in organic synthesis and as a catalyst in biochemical reactions. It is also used as a fluorescent dye in studies of cellular metabolism and as a fluorescent marker in immunoassays.

Scientific Research Applications

DNA Interaction and Mutation Effects
Hydrouracil, 5-bromo-, also known as Bromacil, has been studied for its interaction with DNA and its potential effects on mutation. McGahen and Hoffmann (1963) reported on the compound's inability to replace thymine in DNA of a thymineless Escherichia coli and mouse liver under conditions where 5-bromouracil was incorporated. They concluded that Bromacil does not act as a biological analogue of thymine, suggesting its lack of mutagenic activity under specific conditions McGahen & Hoffmann, 1963.

Photocatalytic Degradation
Angthararuk et al. (2014) explored the photocatalytic degradation of Bromacil under simulated solar light using Au/TiO2. They identified fourteen degradation products and proposed transformation routes for Bromacil's photocatalytic degradation. The study highlighted the potential of photocatalytic degradation as a cost-effective treatment to reduce the presence of Bromacil in aquatic systems Angthararuk et al., 2014.

Synthesis and Characterization
Ren et al. (2008) described a new synthetic method for 5-bromo-3-sec-butyl-6-methyluracil (Bromacil) with a total yield of 60%. The synthesis involved condensation, cyclization, and bromination, with the structure of Bromacil confirmed by NMR and IR spectroscopy Ren et al., 2008.

Photochemical Behavior
Moilanen and Crosby (1974) investigated the photodecomposition of Bromacil in dilute aqueous solutions under sunlight. The study revealed that Bromacil is very stable towards sunlight, with the formation of only one detectable photoproduct, 5-bromo-6-methyluracil, in very low yield Moilanen & Crosby, 1974.

Safety and Hazards

5-Bromouracil is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-bromo-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDARRSUPCSLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1193-76-6
Record name 5-Bromo-5,6-dihydrouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrouracil, 5-bromo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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